

# Discovery and Development of Gilteritinib

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## Compound of Interest

Compound Name: FLT3-IN-2

Cat. No.: B10775474

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Gilteritinib was discovered through a research collaboration between Astellas Pharma and Kotobuki Pharmaceutical Co., Ltd.[9] The development of gilteritinib was built upon the knowledge gained from first-generation FLT3 inhibitors, which often lacked potency and had off-target effects.[3] Gilteritinib, a pyrazinecarboxamide derivative, was designed to be a potent and selective inhibitor of both FLT3-ITD and FLT3-TKD mutations, including those that confer resistance to other FLT3 inhibitors.[3][10]

## Synthesis Pathway

The synthesis of gilteritinib has been described in several routes. A key intermediate in its synthesis is 3,5-dichloro-6-ethylpyrazine-2-carboxamide. An efficient, scalable synthetic route starting from methyl 3-oxopentanoate was developed to produce this intermediate, avoiding cryogenic conditions and column chromatography.[11]

One of the patented synthesis routes for gilteritinib starts with ethyl propionylacetate.[12] This undergoes nitrosation to yield propanal oxime, followed by annulation, chlorination, and hydrolysis to form the key intermediate, 3,5-dichloro-6-ethylpyrazine-2-carboxamide. This intermediate then undergoes condensation and nucleophilic substitution reactions to yield gilteritinib.[12] Another described route involves a Buchwald coupling reaction as a key step.[13][14]

## Mechanism of Action

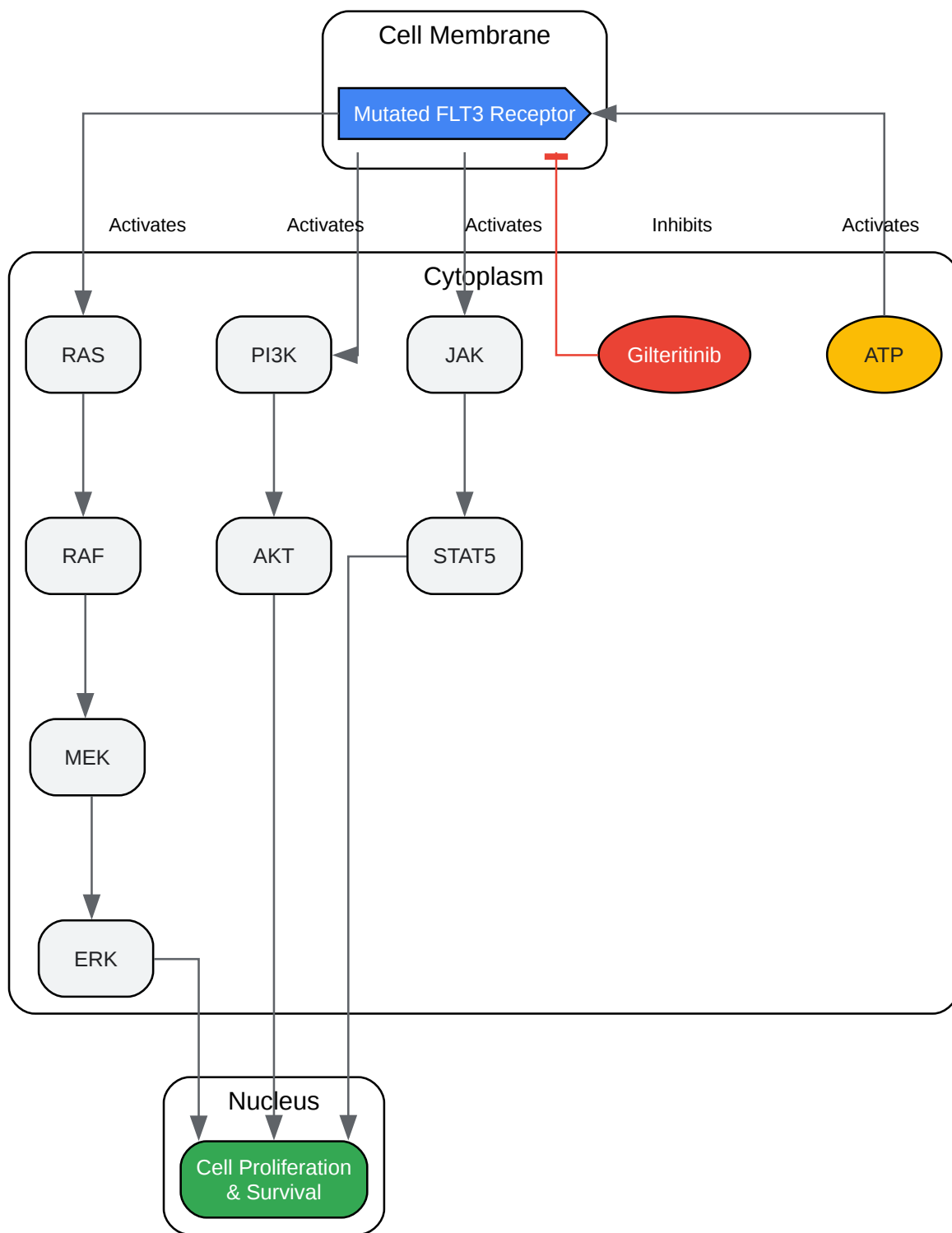
Gilteritinib is a type I tyrosine kinase inhibitor, meaning it binds to the ATP-binding pocket of the FLT3 kinase in its active conformation.[2] This allows it to inhibit both FLT3-ITD and FLT3-TKD mutations.[2][5] By binding to the ATP-binding site, gilteritinib blocks the autophosphorylation of

the FLT3 receptor and subsequently inhibits its downstream signaling pathways, including STAT5, RAS/MAPK, and PI3K/AKT.[1][4] This inhibition of downstream signaling leads to the induction of apoptosis in leukemic cells expressing FLT3 mutations.[5][15]

In addition to its potent activity against FLT3, gilteritinib also inhibits the AXL receptor tyrosine kinase.[1][10] AXL is often overexpressed in AML and has been implicated in resistance to chemotherapy.[1] The dual inhibition of FLT3 and AXL may contribute to the potent anti-leukemic activity of gilteritinib and its ability to overcome certain resistance mechanisms.[2]

## Signaling Pathway

The constitutive activation of FLT3 by mutations leads to the activation of several downstream signaling pathways that promote cell survival and proliferation. Gilteritinib effectively blocks these pathways.



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Caption: Gilteritinib inhibits the mutated FLT3 receptor, blocking downstream signaling pathways.

## Quantitative Data

Gilteritinib has demonstrated potent inhibitory activity in various preclinical models. The following tables summarize key quantitative data.

Table 1: In Vitro Inhibitory Activity of Gilteritinib

Cell Line	FLT3 Mutation Status	IC50 (nM)	Reference(s)
MV4-11	FLT3-ITD	0.92 - 3.8	[16]
MOLM-13	FLT3-ITD	2.9 - 19.0	[16]
MOLM-14	FLT3-ITD	25.0	[16]
Ba/F3-ITD	Transfected FLT3-ITD	~1	[16]
Ba/F3-D835Y	Transfected FLT3-TKD	0.7	[10]

| Ba/F3-ITD-D835Y | Transfected FLT3-ITD/TKD | 1.8 |[10] |

Table 2: Clinical Efficacy of Gilteritinib in the ADMIRAL Trial

Outcome	Gilteritinib (n=247)	Salvage Chemotherapy (n=124)	Reference(s)
Median Overall Survival	9.3 months	5.6 months	[2]

| Complete Remission (CR) or CR with Partial Hematologic Recovery (CRh) | 34% | 15.3% |[2] |

## Experimental Protocols

Detailed methodologies for key experiments cited in the evaluation of gilteritinib are provided below.

## Protocol 1: In Vitro Cell Viability Assay

Objective: To determine the cytotoxic effect of gilteritinib on FLT3-mutated AML cell lines.

Materials:

- FLT3-ITD positive AML cell lines (e.g., MOLM-13, MV4-11)[[17](#)]
- RPMI-1640 medium with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[[18](#)]
- Gilteritinib stock solution (in DMSO)[[18](#)]
- 96-well cell culture plates[[17](#)]
- Cell viability reagent (e.g., WST-1, MTT, or CellTiter-Glo®)[[17](#)][[18](#)]
- Microplate reader[[17](#)]

Procedure:

- Cell Seeding: Seed cells in a 96-well plate at a density of  $1 \times 10^4$  cells/well.[[17](#)]
- Treatment: Treat cells with a range of gilteritinib concentrations for 48-72 hours. Include a vehicle control (DMSO).[[17](#)][[18](#)]
- Viability Assessment: Add the cell viability reagent to each well and incubate according to the manufacturer's instructions.[[17](#)]
- Data Acquisition: Measure the absorbance or luminescence at the appropriate wavelength using a microplate reader.[[17](#)]
- Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.[[18](#)]

## Protocol 2: Western Blot Analysis of FLT3 Phosphorylation

Objective: To assess the inhibitory effect of gilteritinib on FLT3 autophosphorylation.

Materials:

- FLT3-mutated AML cell lines
- Gilteritinib
- RIPA lysis buffer with protease and phosphatase inhibitors[19]
- BCA protein assay kit[19]
- SDS-PAGE gels and electrophoresis apparatus
- PVDF membrane
- Primary antibodies: anti-phospho-FLT3, anti-total-FLT3[16]
- HRP-conjugated secondary antibody[16]
- Chemiluminescent substrate and imaging system[16]

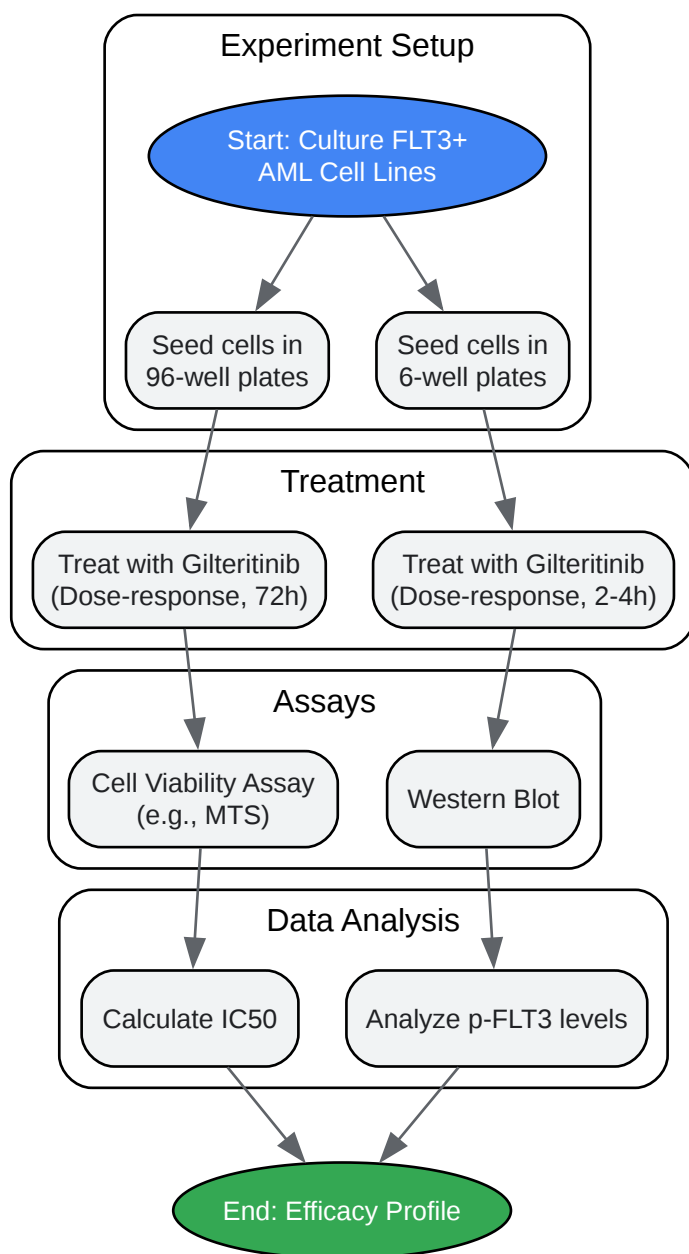
Procedure:

- Cell Treatment: Culture cells and treat with various concentrations of gilteritinib for a short period (e.g., 2-4 hours).[18]
- Cell Lysis: Harvest and lyse the cells using RIPA buffer.[19]
- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[19]
- SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

- Immunoblotting:
  - Block the membrane and incubate with the anti-phospho-FLT3 primary antibody overnight at 4°C.[16]
  - Wash the membrane and incubate with the HRP-conjugated secondary antibody.[16]
  - Detect the signal using a chemiluminescent substrate.[16]
- Normalization: Strip the membrane and re-probe with an anti-total-FLT3 antibody to confirm equal protein loading.[16]

## Experimental Workflow Visualization

The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of an FLT3 inhibitor like gilteritinib.



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Caption: A generalized workflow for in vitro testing of gilteritinib.

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